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Anhydrodemeclocycline

Cat. No.: B13423243
M. Wt: 446.8 g/mol
InChI Key: BQFNYHFSJOJWHN-RAYAVSTASA-N
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Description

Contextualizing Anhydrodemeclocycline within Tetracycline (B611298) Analog Research

The tetracycline class of antibiotics, first discovered in 1948 with chlortetracycline, has been a cornerstone of antibacterial therapy for decades. aocd.org These compounds and their subsequent analogs, such as doxycycline (B596269) and minocycline, function by inhibiting protein synthesis in bacteria. aocd.org However, their widespread use has led to the emergence and spread of bacterial resistance, diminishing their clinical effectiveness. researchgate.netgoogle.com This challenge has spurred extensive research into developing new tetracycline analogs capable of overcoming these resistance mechanisms. aocd.org

This compound emerges from this line of research as a derivative of demeclocycline (B601452) and an analog of anhydrotetracycline (B590944) (aTc), a natural precursor in tetracycline biosynthesis. nih.gov Research into tetracycline analogs has yielded newer generations of drugs, such as tigecycline, eravacycline (B3026998), and omadacycline, which were designed to evade common resistance mechanisms like efflux pumps and ribosomal protection. researchgate.net this compound's significance lies not as a therapeutic agent itself, but as a research compound that helps scientists understand and counteract a particularly challenging resistance mechanism: enzymatic inactivation. nih.govresearchgate.net By studying how analogs like this compound interact with bacterial resistance enzymes, researchers can gather crucial information for the rational design of more robust future antibiotics. nih.gov

Table 1: Chemical Properties of this compound

Property Data
CAS Number 22688-73-9
Molecular Formula C21H19ClN2O7
Molecular Weight 446.8 g/mol
Synonym (4S,4aS,12aS)-7-chloro-4-(dimethylamino)-3,10,11,12a-tetrahydroxy-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide

Source: kmpharma.in

Research Significance of this compound in Antimicrobial Resistance Mechanisms

The fight against antimicrobial resistance involves understanding the diverse strategies bacteria employ to survive antibiotic exposure. For tetracyclines, three primary mechanisms of resistance have been identified:

Efflux Pumps: These are membrane proteins, such as TetA and TetB, that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. reactgroup.orgphypha.irnih.govbrieflands.com

Ribosomal Protection: This involves proteins, such as Tet(M) and Tet(O), that bind to the ribosome. nih.govmcmaster.cawhiterose.ac.uk This action dislodges the bound tetracycline molecule, allowing protein synthesis to resume. nih.gov

Enzymatic Inactivation: This is a more recently understood mechanism where enzymes, known as tetracycline destructases, chemically modify and destroy the antibiotic molecule. researchgate.netgoogle.com The tet(X) genes encode for these enzymes, which are flavin-dependent monooxygenases that can degrade even the latest generation of tetracyclines. nih.govnih.govmdpi.com

This compound has proven to be a particularly important tool for studying and combating this third mechanism, enzymatic inactivation. nih.gov Research has demonstrated that this compound can act as an inhibitor of tetracycline destructase enzymes, specifically those encoded by tet(X) genes. nih.govresearchgate.net

Studies have shown that this compound possesses potent in vitro inhibitory activity against the Tet(X) enzyme. nih.gov It can prevent the enzymatic degradation of last-generation tetracyclines, including tigecycline, eravacycline, and omadacycline. researchgate.netnih.gov By inhibiting these destructive enzymes, this compound can restore the antibacterial activity of tetracyclines against otherwise resistant bacteria. nih.govnih.gov For example, in laboratory settings, the presence of this compound has been shown to rescue the efficacy of tetracyclines against E. coli strains that express these resistance enzymes. nih.gov This inhibitory action makes it a valuable lead compound in the development of "adjuvant" therapies, where an inhibitor is co-administered with an antibiotic to protect it from resistance mechanisms. nih.govgoogle.com

Table 2: Research Findings on this compound's Inhibitory Role

Finding Organism/Enzyme Studied Significance
Potent in vitro inhibition of tetracycline degradation. nih.gov Tet(X) and Tet(X)3 Demonstrates direct action against key resistance enzymes.
Rescues tetracycline activity in whole-cell assays. nih.gov E. coli expressing Tet(X) Confirms the potential to overcome enzymatic resistance in a cellular context.
Inhibits enzymatic modification of latest-generation tetracyclines. researchgate.netnih.gov Tet(X7) Shows its relevance in combating resistance to modern antibiotics like tigecycline, eravacycline, and omadacycline.
Partially restores antibiotic efficacy at subinhibitory concentrations. wustl.edu Pseudomonas aeruginosa Pa-3 (expressing Tet(X7)) Suggests potential for synergy, where it can help lower the required dose of the primary antibiotic.

Source: nih.govresearchgate.netnih.govwustl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN2O7 B13423243 Anhydrodemeclocycline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClN2O7

Molecular Weight

446.8 g/mol

IUPAC Name

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1

InChI Key

BQFNYHFSJOJWHN-RAYAVSTASA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl

Canonical SMILES

CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Anhydrodemeclocycline

Established Synthetic Pathways to Anhydrodemeclocycline

The primary and most direct method for synthesizing this compound involves the chemical transformation of its parent compound, Demeclocycline (B601452). This process is a key step in accessing the anhydro-scaffold for further chemical exploration.

The established and efficient pathway to this compound is through the acid-catalyzed dehydration of Demeclocycline. nih.gov This reaction involves the elimination of the C6-hydroxyl group and a proton from the adjacent carbon, leading to the formation of the characteristic C5a-C6 double bond of the anhydro-scaffold. This transformation is typically achieved with high efficiency, providing quantitative crude yields and excellent isolated yields after purification by methods such as reverse-phase high-performance liquid chromatography (HPLC). nih.gov The same principle of acid-catalyzed dehydration is also applied to other C6-hydroxy-tetracyclines, such as chlortetracycline, to produce their corresponding anhydro-analogs. nih.gov

Semisynthetic Approaches to this compound Analogs

Semisynthetic strategies are pivotal for creating analogs of this compound with modified properties. These approaches start with the core anhydro-scaffold and introduce various functional groups at specific positions. The goal is to develop novel molecules with tailored biological or chemical characteristics. For instance, the anhydrotetracycline (B590944) scaffold, of which this compound is a key example, has been used as a starting point for generating inhibitors of tetracycline-destructing enzymes. nih.govdantaslab.org

One common strategy involves electrophilic aromatic substitution on the D-ring of the anhydrotetracycline core. nih.gov This allows for the introduction of various substituents that can modulate the molecule's activity. The synthesis of these analogs provides a basis for studying structure-activity relationships and for the rational design of next-generation compounds. nih.gov

Table 1: Examples of Semisynthetic Anhydrotetracycline Analogs
Analog NameParent CompoundSynthetic StrategyReference
Anhydrochlortetracycline (B1140021) (aCTc)Chlortetracycline (CTc)Acid-catalyzed dehydration nih.gov
This compound (aDem)Demeclocycline (Dem)Acid-catalyzed dehydration nih.gov
C7-Iodoanhydrotetracycline (7-I-aTc)Anhydrotetracycline (aTc)Electrophilic aromatic substitution with N-iodosuccinimide (NIS) nih.gov
C9-Bromoanhydrotetracycline (9-Br-aTc)Anhydrotetracycline (aTc)Electrophilic aromatic substitution with molecular bromine nih.gov

Retrosynthetic Analysis in this compound Scaffold Design

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For the this compound scaffold, the analysis begins by identifying the key chemical bonds and functional groups that can be formed through reliable reactions. The most logical retrosynthetic disconnection for this compound is the C5a-C6 double bond, which points directly to a dehydration reaction.

This leads to the immediate precursor, Demeclocycline, which possesses the required C6-hydroxyl group. This retrosynthetic step is highly effective because the forward reaction, acid-catalyzed dehydration, is a well-established and high-yielding process. nih.gov

Retrosynthetic Pathway for this compound:

Target Molecule: this compound

Disconnection: Break the C5a=C6 double bond via a conceptual reverse of a dehydration reaction.

Precursor: Demeclocycline (a C6-hydroxy tetracycline)

This straightforward analysis simplifies the synthetic planning, identifying a readily available natural product derivative as the key starting material. This approach is fundamental in the design of synthetic routes not only to this compound but also to its broader class of anhydrotetracycline analogs.

Advanced Derivatization Strategies for this compound Scaffolds

Advanced derivatization involves the strategic chemical modification of the core this compound scaffold to create novel compounds with enhanced or new functionalities. These strategies aim to explore the chemical space around the core structure to develop molecules with improved properties.

Key areas on the anhydrotetracycline scaffold that are favorable for derivatization include the A, C, and D-rings. nih.gov

A-Ring Modification: The carboxamide group at the C2 position can be modified. For instance, the carbonyl oxygen and the carboxamide nitrogen can form hydrogen bonds with biological targets, and substitutions at this position can influence these interactions. nih.gov

C-Ring and D-Ring Substitutions: Polar groups can be introduced on the C-ring and D-ring to form additional hydrogen bonds with target proteins. nih.gov Furthermore, introducing functional handles, such as iodo or bromo substituents via electrophilic aromatic substitution, can serve as points for further, more complex modifications using cross-coupling reactions. nih.gov These "handles" allow for the attachment of a wide variety of chemical moieties, significantly diversifying the inhibitor scaffolds. dantaslab.org

The goal of these derivatization strategies is to maintain the potent core structure while adding new functionalities that can improve stability, target engagement, or other physicochemical properties. dantaslab.org

Table 2: Potential Derivatization Sites on the Anhydrotetracycline Scaffold
RingPositionPotential Modification StrategyObjectiveReference
A-RingC2Modification of the carboxamide groupAlter hydrogen bonding interactions nih.gov
D-RingC7, C9Electrophilic aromatic substitution (e.g., iodination, bromination)Introduce functional handles for further diversification nih.gov
C-Ring / D-RingVariousAddition of polar groupsForm additional hydrogen bonds with target sites nih.gov

Molecular and Biochemical Mechanisms of Anhydrodemeclocycline Interaction with Tetracycline Destructase Enzymes

Enzyme Inhibition Kinetics and Potency of Anhydrodemeclocycline

The inhibitory activity of this compound is potent but varies depending on the specific tetracycline (B611298) destructase enzyme and the tetracycline substrate being acted upon. nih.gov It functions as an inhibitor for both type 1 Tet(X)-like enzymes and type 2 soil-derived enzymes, although its efficacy differs between these classes. nih.govnih.gov

This compound demonstrates potent in vitro inhibitory activity against the degradation of tetracycline antibiotics by Tet(X) and Tet(X)_3 enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) for this compound against these enzymes are in the low micromolar range. nih.gov Specifically, when tetracycline is the substrate, the apparent IC50 values are between 1 and 4 µM. nih.gov

In contrast, this compound shows poor in vitro inhibitory activity against the soil-derived tetracycline destructase Tet(50) for the degradation of both tetracycline and demeclocycline (B601452). nih.gov Further studies have also shown that this compound can inhibit the enzymatic modification of newer generation tetracyclines, such as tigecycline, eravacycline (B3026998), and omadacycline, by the enzyme Tet(X7). researchgate.net

Inhibitory Potency (IC50) of this compound Against Tetracycline Destructases
EnzymeSubstrateApparent IC50 (µM)
Tet(X)Tetracycline1–4
Tet(X)_3Tetracycline1–4
Tet(50)TetracyclinePoor Inhibition
Tet(50)DemeclocyclinePoor Inhibition

Structural Basis of this compound-Enzyme Interactions

Tetracycline destructase enzymes are composed of a substrate-binding domain and a Flavin Adenine Dinucleotide (FAD)-binding domain. nih.govresearchgate.net The structural interaction between anhydro-analogs and these enzymes reveals a distinct mechanism of inhibition that differs between enzyme types.

While a crystal structure for this compound specifically bound to a tetracycline destructase is not detailed in the provided research, extensive structural work has been done on the closely related analogue, anhydrotetracycline (B590944) (aTC). nih.govnih.gov These studies provide critical insights into the binding mechanisms that are conserved among anhydro-analogs. nih.gov

For type 1 enzymes like Tet(X6), anhydrotetracycline binds in a substrate-like orientation within the active site. nih.govresearchgate.netwustl.edu This binding mode is competitive with tetracycline substrates. nih.govwustl.edu In contrast, the crystal structure of aTC bound to the type 2 enzyme Tet(50) revealed a novel and distinct inhibitor binding mode. nih.govnih.gov In this case, the inhibitor binds in a manner that displaces the FAD cofactor. nih.gov The specific residues within the active site that interact with the inhibitor are conserved among type 1 TDases, indicating a conserved binding mode and inhibition mechanism for this class of enzymes. nih.govresearchgate.net

The FAD cofactor is essential for the catalytic activity of tetracycline destructases. nih.govnih.gov These enzymes are Class A flavin-monooxygenase (FMO) enzymes that utilize FAD, NADPH, and oxygen to carry out their transformations. nih.gov The inhibition mechanism of anhydro-analogs involves significant modulation of this FAD cofactor.

In the case of the type 2 enzyme Tet(50), the binding of anhydrotetracycline pushes the FAD cofactor out of the active site. nih.gov This displacement stabilizes an inactive conformation of the enzyme, effectively shutting down its catalytic activity. nih.gov For type 1 enzymes, while the inhibitor binds in a substrate-like manner, the interaction still hinges on the FAD cofactor. The inhibitor positions itself near the isoalloxazine ring of FAD, poised for a reaction, but the subsequent catalytic turnover is extremely slow compared to that of true substrates like tetracycline. researchgate.netwustl.edu

Mechanistic Inhibition by this compound

The mechanism of inhibition by this compound and its analogs appears to be primarily competitive, where the molecule acts as a sacrificial substrate or a very poor substrate. nih.govwustl.edu It effectively outcompetes the binding of tetracycline antibiotics but is turned over by the enzyme at a much slower rate, leading to apparent inhibition. wustl.edu

The interaction of anhydro-analogs with tetracycline destructases leads to significant conformational changes that inhibit activity. nih.gov When anhydrotetracycline binds to the type 2 enzyme Tet(50), it induces a conformational change that displaces the FAD cofactor, stabilizing an inactive state of the enzyme. nih.gov This mode of action, where binding at one site (the substrate-binding pocket) causes a critical conformational shift in another part of the enzyme (the FAD-binding region) leading to inactivation, can be described as a form of indirect or allosteric modulation of the enzyme's catalytic machinery. This is distinct from a simple competitive mechanism where the inhibitor merely blocks the active site. For type 1 enzymes, the mechanism is more akin to competitive inhibition, where this compound acts as a poor substrate that binds to the active site but is catalyzed very slowly. wustl.edu

Role of this compound in Modulating Cofactor-Dependent Processes

Tetracycline destructases are Class A flavin monooxygenase (FMO) enzymes that rely on cofactors like Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) and molecular oxygen for their catalytic activity. nih.govnih.gov The process involves the reduction of the FAD cofactor to FADH₂ by NADPH, which then reacts with oxygen to form a reactive hydroperoxyflavin intermediate that hydroxylates the tetracycline substrate. nih.gov

This compound plays a unique role in modulating these cofactor-dependent steps. It has been observed that the presence of aDem promotes the consumption of NADPH by the enzyme Tet(50), even though aDem itself is not degraded in the process. nih.gov This suggests that aDem binding allows the initial steps of the catalytic cycle, including FAD reduction by NADPH, to proceed. nih.gov

Comparative Analysis of this compound with Other Anhydrotetracycline Analogs as Inhibitors

This compound is one of several semisynthetic analogues of anhydrotetracycline (aTc) that have been evaluated as inhibitors of tetracycline destructases. nih.govscite.ai Its inhibitory potency, along with that of other analogues like anhydrochlortetracycline (B1140021) (aCTc), varies depending on the specific enzyme and the tetracycline substrate being protected. nih.govresearchgate.net

This compound, a chlorinated analogue of aTc, demonstrates potent in vitro inhibitory activity against the degradation of tetracycline antibiotics by enzymes such as Tet(X) and Tet(X)_3, with apparent IC₅₀ values in the low micromolar range (1–4 µM). nih.gov The addition of electron-withdrawing groups, such as the chlorine atom in aDem and aCTc, has been found to improve both the enzymatic and non-enzymatic stability of the anhydrotetracycline scaffold. nih.gov

Studies have shown that aDem, along with aTc and aCTc, can effectively inhibit the modification of the latest-generation tetracycline, tigecycline, by the Tet(X) enzyme. researchgate.net Furthermore, this compound and anhydrotetracycline are also capable of inhibiting the enzymatic modification of other last-resort antibiotics, eravacycline and omadacycline, by the Tet(X7) enzyme. researchgate.net

The inhibitory activities of anhydrotetracycline and its analogues against various tetracycline destructases are summarized below, highlighting the comparative efficacy of these compounds.

Apparent IC₅₀ Values (µM) of Anhydrotetracycline (aTc) Inhibition Against Various Tetracycline Destructases and Substrates nih.govmedchemexpress.com
EnzymeSubstrateIC₅₀ (µM)
Tet(50)Tetracycline210
Tet(X)Tetracycline41
Tet(X)_3Tetracycline3
Tet(50)Chlortetracycline210
Tet(X)Chlortetracycline75
Tet(X)_3Chlortetracycline26
Tet(50)Demeclocycline120
Tet(X)Demeclocycline41
Tet(X)_3Demeclocycline7
Inhibition of Tigecycline Degradation by Anhydrotetracycline Analogs researchgate.net
InhibitorEnzymeSubstrateInhibition Observed
AnhydrotetracyclineTet(X)TigecyclineYes
AnhydrochlortetracyclineTet(X)TigecyclineYes
This compoundTet(X)TigecyclineYes
AnhydrotetracyclineTet(X7)TigecyclineYes
This compoundTet(X7)TigecyclineYes

These comparative analyses provide a framework for the rational design of next-generation inhibitors to combat the enzymatic degradation of tetracycline antibiotics. nih.govnih.gov

Transformation and Stability Profile of Anhydrodemeclocycline

Non-Enzymatic Degradation Pathways and Chemical Stability in Solution

The chemical stability of anhydrodemeclocycline in solution is influenced by factors such as pH and temperature. Tetracyclines, in general, are known to degrade in aqueous solutions, and their degradation pathways often involve epimerization and dehydration. This compound is itself a product of the acid-catalyzed dehydration of demeclocycline (B601452).

Limited specific data on the degradation kinetics of this compound is available. However, studies on analogous tetracyclines provide insights into its likely behavior. For instance, the degradation of tetracycline (B611298) in acidic phosphate (B84403) solution has been shown to be a reversible first-order reaction leading to the formation of anhydrotetracycline (B590944). The rate of this dehydration is dependent on pH and temperature. It can be inferred that this compound would exhibit similar pH-dependent stability, being more stable under acidic conditions where its formation is favored and potentially less stable under neutral or alkaline conditions.

Table 1: General Influence of pH and Temperature on Tetracycline Stability in Solution

ParameterConditionGeneral Effect on Stability
pH Acidic (low pH)Promotes dehydration of parent tetracyclines to form anhydro derivatives.
Neutral to Alkaline (higher pH)Can lead to other degradation pathways and reduced stability of both parent and anhydro forms.
Temperature Increased TemperatureGenerally accelerates the rate of degradation reactions.

Enzymatic Biotransformation Resistance of this compound

The emergence of bacterial resistance to tetracycline antibiotics is a significant concern, often mediated by enzymes that inactivate these drugs. Research has shown that this compound exhibits a degree of resistance to certain enzymatic biotransformations.

Specifically, in vitro studies have demonstrated that this compound can act as an inhibitor of Tet(X) enzymes, which are known to modify and inactivate tetracyclines. This suggests that this compound is not readily degraded by these particular enzymes and may even protect other tetracyclines from their action researchgate.net. However, its resistance is not universal across all tetracycline-inactivating enzymes. For example, it has been found to have poor inhibitory activity against the soil-derived tetracycline destructase Tet(50).

This selective resistance indicates that the structural modifications in this compound, compared to its parent compound demeclocycline, influence its interaction with the active sites of different resistance enzymes.

Table 2: In Vitro Activity of this compound Against Tetracycline-Inactivating Enzymes

EnzymeActivity of this compound
Tet(X)Inhibitory activity
Tet(X7)Inhibitory activity
Tet(50)Poor inhibitory activity

Source: Adapted from research on semisynthetic anhydrotetracycline analogues.

Identification and Characterization of this compound Transformation Products

The identification and characterization of transformation products are essential for a complete understanding of a compound's degradation profile. These products can be formed through various biotic and abiotic processes. Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are instrumental in elucidating the structures of these transformation products.

Despite the availability of these advanced analytical methods, specific studies identifying and characterizing the transformation products of this compound are not extensively reported in the scientific literature. General degradation pathways for tetracyclines suggest that further transformation of this compound could involve modifications to its ring structure or functional groups. However, without dedicated studies on this compound, the precise identity of its transformation products remains largely uncharacterized.

Future research employing forced degradation studies under various stress conditions (e.g., hydrolysis, oxidation, photolysis) coupled with advanced analytical techniques would be necessary to identify and characterize the specific transformation products of this compound.

Advanced Analytical and Spectroscopic Characterization of Anhydrodemeclocycline

Chromatographic Techniques for Anhydrodemeclocycline Analysis

Chromatographic methods are central to the separation and analysis of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard, offering high resolution and sensitivity.

The development of a reliable HPLC method for this compound analysis involves the careful selection of a stationary phase, mobile phase, and detection wavelength to achieve optimal separation from related compounds, such as demeclocycline (B601452) and its epimers. Reversed-phase chromatography is commonly employed for the analysis of tetracyclines and their derivatives.

Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness. This process confirms that the method is suitable for its intended purpose of quantifying this compound in various samples. While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for closely related tetracyclines like doxycycline (B596269) provide a strong basis for its analysis. A typical HPLC method for a related tetracycline (B611298), which could be adapted for this compound, is outlined below.

Table 1: Illustrative HPLC Parameters for Tetracycline Analysis

Parameter Condition
Stationary Phase C18 reversed-phase column
Mobile Phase Acetonitrile, water, and an acid (e.g., phosphoric or formic acid) sielc.com
Detection UV at a specific wavelength (e.g., 254 nm, 280 nm, or 350 nm) nih.govresearchgate.netnih.gov
Flow Rate Typically around 1.0 mL/min

| Column Temperature | Controlled, often slightly above ambient (e.g., 30-40 °C) |

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the analysis of this compound. This technique is invaluable for both identifying the compound based on its mass-to-charge ratio and quantifying it, even at trace levels. rsc.org

In the quantitative analysis of tetracyclines by LC-MS, electrospray ionization (ESI) is a commonly used interface. nih.gov The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a certain mass range, or selected ion monitoring (SIM) to focus on the specific mass of this compound for enhanced sensitivity. Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring the fragmentation of the parent ion into characteristic product ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like this compound. springernature.comnih.gov Through various NMR experiments, it is possible to determine the connectivity of atoms within the molecule and its three-dimensional structure.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgrsc.orgresearchgate.netresearchgate.net Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between neighboring protons, directly bonded proton-carbon pairs, and long-range proton-carbon couplings, respectively. core.ac.uknih.gov This collective data allows for the unambiguous assignment of the chemical structure of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound-Enzyme Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in their solid, crystalline state. biologiachile.clresearchgate.net This technique can be applied to study the interaction of this compound with biological macromolecules, such as enzymes. By co-crystallizing this compound with a target enzyme and analyzing the resulting X-ray diffraction pattern, it is possible to obtain a detailed map of the binding site and the specific molecular interactions involved. nih.gov

This information is crucial for understanding the mechanism of action of tetracycline-class drugs and their degradation products. The structural data can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the this compound-enzyme complex. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring chemical reactions and quantifying substances that absorb light in the UV-Vis range. spectroscopyonline.comthermofisher.com Anhydrotetracycline (B590944), a closely related compound, exhibits characteristic absorption maxima that are used for its identification. rsc.org It is expected that this compound would have a similar UV-Vis absorption profile.

This technique can be used to monitor the degradation of demeclocycline to this compound by observing the change in absorbance at specific wavelengths over time. nih.gov The concentration of this compound can also be quantified by measuring its absorbance at a wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. For the fully deprotonated form of anhydrotetracycline, the following absorption maxima have been reported:

Table 2: Reported UV-Vis Absorption Maxima for Anhydrotetracycline

Absorption Maximum (λmax)
220 nm rsc.org
268 nm rsc.org

Theoretical and Computational Chemistry Studies of Anhydrodemeclocycline

Quantum Chemical Calculations of Anhydrodemeclocycline Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, geometry, and reactivity of molecules. jmchemsci.comnih.govrsc.orgnih.gov For tetracycline (B611298) derivatives, these methods have been employed to understand their fundamental properties. uomustansiriyah.edu.iq However, a specific search of scholarly databases for quantum chemical calculations performed on this compound did not yield any dedicated studies.

In principle, quantum chemical calculations for this compound could provide valuable insights. A summary of potential, though currently unpublished, theoretical data is presented in Table 1.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Predicted Value Significance
HOMO Energy Not Available Indicates the molecule's ability to donate electrons.
LUMO Energy Not Available Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Not Available Relates to the chemical reactivity and stability of the molecule.
Dipole Moment Not Available Provides information about the polarity of the molecule.

| Mulliken Charges | Not Available | Describes the partial charges on individual atoms. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to study the dynamic behavior of the resulting complex. nih.govnih.govmdpi.comrasayanjournal.co.infrontiersin.org These methods are instrumental in drug discovery and understanding mechanisms of action. mdpi.com

While numerous studies have performed molecular docking and MD simulations on various tetracyclines to investigate their interactions with targets like the ribosome or efflux pumps, there is a conspicuous absence of research specifically detailing the docking or simulation of this compound with any biological target. Such studies would be crucial for understanding its potential biological activity and for comparing its binding modes to other tetracyclines.

A hypothetical summary of what such a study might reveal is presented in Table 2.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for this compound

Parameter Hypothetical Finding Implication
Binding Affinity (kcal/mol) Not Available A lower value would suggest a stronger binding to the target.
Key Interacting Residues Not Available Identifies the specific amino acids in the target protein that are crucial for binding.
RMSD of Ligand Not Available A lower, stable RMSD in MD simulations would indicate binding stability.

| Hydrogen Bond Analysis | Not Available | Details the hydrogen bonding network that stabilizes the ligand-protein complex. |

Note: This table is for illustrative purposes to show the type of data that would be generated from such a study. No published data for this compound is currently available.

Structure-Activity Relationship (SAR) Modeling for Inhibitory Potency of this compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov These models are used to guide the design of new, more potent derivatives. For the tetracycline class, SAR studies have been instrumental in the development of newer generations of antibiotics. bohrium.com

However, a review of the literature indicates that this compound has not been a specific focus of any published SAR or QSAR studies. To build a robust SAR model, a dataset of structurally related compounds with their corresponding biological activities is required. The lack of focused research on this compound and its analogs means that such a dataset has not been compiled, and consequently, no specific SAR models have been developed for its inhibitory potency.

While the field of theoretical and computational chemistry offers a powerful arsenal (B13267) of tools to investigate the properties and interactions of chemical compounds, this compound has yet to be the subject of focused research in this area. The absence of specific studies on its quantum chemical properties, its interactions with biological targets through molecular simulations, and its structure-activity relationships highlights a significant gap in the scientific literature. Future computational studies on this compound would be invaluable in elucidating its chemical and biological characteristics and in comparing it to other members of the tetracycline family.

Ecological and Environmental Significance of Anhydrodemeclocycline

Occurrence of Anhydrotetracycline (B590944) Analogs in Environmental Resistomes and Microbial Habitats

Tetracycline (B611298) antibiotics are widely used in human and veterinary medicine, and their incomplete metabolism leads to the excretion of both the parent compounds and their degradation products, including anhydrotetracycline analogs, into the environment. These compounds enter various environmental compartments, such as soil and water, primarily through wastewater and agricultural runoff. The presence of these tetracycline derivatives contributes to the environmental resistome, which is the collection of all antibiotic resistance genes and their precursors in a given environment.

While specific data on the concentrations of Anhydrodemeclocycline in different environmental matrices are not extensively documented, the occurrence of tetracyclines and their degradation products in wastewater treatment plants, surface water, and groundwater has been reported globally. For instance, tetracyclines have been detected in various environmental samples, indicating the potential for the co-occurrence of their anhydro- derivatives. The dissemination of tetracycline destructase (TDase) genes, which can be inhibited by anhydrotetracycline analogs, has been characterized in diverse environments, including hospital settings, suggesting the presence of selective pressures that favor the maintenance and spread of these resistance mechanisms. researchgate.netnih.gov

Role of this compound in the Evolution and Dissemination of Tetracycline Resistance

Anhydrotetracycline and its analogs, including this compound, play a unique role in the context of tetracycline resistance. They are known to be potent inhibitors of tetracycline destructases, a family of enzymes that confer resistance to tetracycline antibiotics by inactivating them. researchgate.netnih.gov This inhibitory action has led to research into their potential use as "adjuvants" in combination with tetracycline antibiotics to overcome resistance in clinical settings.

From an environmental perspective, the presence of this compound and other anhydrotetracycline analogs could influence the evolution and dissemination of tetracycline resistance. The continuous release of these compounds into the environment may contribute to the selective pressure on microbial populations. While they can inhibit one form of resistance (enzymatic inactivation), their presence, along with sub-inhibitory concentrations of parent tetracyclines, can still contribute to the selection for other resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

The dissemination of antibiotic resistance is a significant concern, with horizontal gene transfer (HGT) being a primary mechanism for the spread of resistance genes among bacteria. The presence of antibiotics and their derivatives in the environment can facilitate HGT, although the specific role of this compound in this process is not yet fully understood.

Impact on Microbial Communities and Selective Pressures in Anthropogenic Environments

The introduction of any bioactive compound into the environment has the potential to impact microbial communities. Tetracyclines and their degradation products can alter the structure and function of these communities. Even at low concentrations, these compounds can exert selective pressure, favoring the growth of resistant bacteria while inhibiting susceptible ones.

In anthropogenic environments such as wastewater treatment plants and agricultural soils, the constant influx of antibiotics and their derivatives creates hotspots for the selection and evolution of antibiotic resistance. The presence of this compound, alongside other tetracycline compounds, contributes to this selective pressure. This can lead to shifts in the composition of microbial communities, potentially affecting important ecological processes such as nutrient cycling.

The long-term exposure of microbial communities to low levels of tetracyclines and their byproducts can lead to the development and enrichment of antibiotic resistance genes. This phenomenon is a critical aspect of the broader public health challenge of antimicrobial resistance, as environmental reservoirs of resistance can potentially transfer to clinically relevant pathogens.

Below is a table summarizing the key research findings related to the ecological and environmental significance of anhydrotetracycline analogs.

Key Finding Description References
Inhibition of Tetracycline Destructases Anhydrotetracycline and its analogs, including this compound, are potent inhibitors of tetracycline destructase enzymes (TDases), which are a mechanism of bacterial resistance to tetracycline antibiotics. researchgate.netnih.govnih.govnih.govdantaslab.org
Dissemination of TDase Genes The genes encoding tetracycline destructases have been found to be disseminated in various environmental settings, including hospitals, indicating a widespread mechanism of resistance. researchgate.netnih.gov
Potential for Combination Therapy Due to their inhibitory activity against TDases, there is research interest in using anhydrotetracycline analogs in combination with tetracycline antibiotics to overcome resistance. nih.gov
Environmental Contamination Tetracyclines and their degradation products are released into the environment through wastewater and agricultural practices, leading to their presence in soil and water. mdpi.com
Selective Pressure The presence of tetracycline compounds in the environment can exert selective pressure on microbial communities, favoring the proliferation of antibiotic-resistant bacteria. researchgate.netstir.ac.uk

Future Perspectives and Emerging Research Avenues for Anhydrodemeclocycline

Development of Next-Generation Inhibitors Based on the Anhydrodemeclocycline Scaffold

The tetracyclic core of this compound presents a valuable scaffold for medicinal chemists in the design of new therapeutic agents. A chemical scaffold is a core structure of a molecule that can be systematically modified to develop new compounds with desired biological activities. nih.gov The process of structure-activity relationship (SAR) is crucial in this endeavor; it involves synthesizing and testing a series of related compounds (analogs) to determine which structural features are essential for their biological effects. researchgate.neteurekaselect.com

Research in this area focuses on targeted chemical transformations of the this compound framework. By adding, removing, or modifying functional groups at various positions on the tetracyclic system, scientists aim to create derivatives with enhanced potency, selectivity, or novel mechanisms of action against specific biological targets. For example, modifications to the aromatic rings or the remaining functional groups could lead to compounds that inhibit enzymes or protein-protein interactions previously unassociated with tetracyclines. nih.govnih.gov This strategy allows for the exploration of new therapeutic areas beyond antimicrobial activity.

The table below illustrates hypothetical modifications to the this compound scaffold and the potential objectives of such changes in a drug discovery context.

Modification Site Type of Chemical Modification Potential Therapeutic Goal Rationale
Aromatic Ring SystemIntroduction of halogen or nitro groupsEnhance binding affinity to target proteinsAltering electronic properties can improve interactions with active sites.
Peripheral Hydroxyl GroupsEsterification or EtherificationImprove cell permeability and pharmacokinetic propertiesMasking polar groups can increase lipid solubility, aiding absorption.
C-ring Functional GroupsRing-opening or rearrangementCreate novel three-dimensional shapesDeveloping entirely new scaffolds can lead to novel mechanisms of action. nih.gov
Introduction of New SubstituentsAddition of heterocyclic ringsTarget different biological pathwaysNew functional groups can introduce novel interactions with biological targets.

This interactive table is based on established principles of medicinal chemistry and scaffold hopping in drug design.

Novel Applications of this compound in Biotechnological and Bioremediation Contexts

This compound is a significant intermediate in the environmental degradation of tetracycline-class antibiotics. colby.edu These parent antibiotics are not fully metabolized by humans or animals, leading to their excretion and subsequent entry into soil and aquatic environments through waste. nih.govresearchgate.net The presence of these compounds and their degradation products poses ecological risks, including the development of antibiotic resistance. nih.gov

Biotechnology and bioremediation offer promising solutions to mitigate this environmental contamination. Research has shown that various microorganisms, including fungi and bacteria, are capable of degrading tetracycline (B611298) antibiotics. nih.gov This biodegradation is a key process in wastewater treatment and environmental cleanup. For instance, the yeast strain Cutaneotrichosporon dermatis M503 has been shown to efficiently degrade tetracycline, doxycycline (B596269), and chlortetracycline. nih.gov Such microbial processes often involve the transformation of the parent antibiotic into intermediates like this compound before further breakdown into less harmful substances.

The potential applications in this field include:

Engineered Bioreactors: Developing bioreactors containing specialized microorganisms, such as Cutaneotrichosporon dermatis or Pseudomonas putida, to treat wastewater from pharmaceutical manufacturing plants or agricultural runoff. nih.govresearchgate.net

Enzymatic Degradation: Isolating the specific enzymes from these microorganisms that are responsible for breaking down tetracyclines. These enzymes could be used in cell-free systems for targeted environmental cleanup.

Bioaugmentation: Introducing robust degrading microbes into contaminated soils or sediments to accelerate the natural attenuation of antibiotic residues.

The following table summarizes findings on the efficiency of biological systems in removing tetracycline antibiotics.

Organism/System Antibiotic(s) Removal Efficiency Context
Cutaneotrichosporon dermatis M503Tetracycline (TC), Doxycycline (DC), Chlortetracycline (CTC)Up to 86.62% for TCLaboratory study on fungal biodegradation. nih.gov
Membrane Bioreactor (MBR)Tetracycline87.6% - 100%Wastewater treatment technology. nih.gov
Acclimated Sludge (MBR)Tetracycline83.3% - 95.5%Comparison with conventional wastewater treatment. nih.gov
Anaerobic/Aerobic BiodegradationVeterinary AntibioticsEfficient RemovalTreatment of swine wastewater. nih.gov

This interactive table highlights the effectiveness of different biotechnological approaches for antibiotic remediation.

Advanced Methodologies for Investigating this compound Dynamics in Complex Biological Systems

Understanding the fate and behavior of this compound in environmental and biological systems requires sophisticated analytical techniques capable of detecting and quantifying the compound at low concentrations. nih.gov Given the complexity of matrices like wastewater, soil, or biological tissues, high sensitivity and specificity are paramount.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of tetracycline compounds, including demeclocycline (B601452) and its derivatives. documentsdelivered.com When coupled with mass spectrometry (LC-MS), it provides a powerful tool for identifying and quantifying trace amounts of this compound and other transformation products. This method separates compounds in a sample before detecting them based on their mass-to-charge ratio, allowing for precise identification.

Emerging advanced methodologies are providing deeper insights:

High-Resolution Mass Spectrometry (HRMS): Offers greater accuracy in mass measurement, enabling the confident identification of unknown metabolites and degradation products without the need for reference standards.

Microelectrode Biosensors: These devices can be used for real-time monitoring of chemical concentrations in situ. nih.gov While still an emerging area for this specific compound, such sensors could one day track the dynamics of this compound during bioremediation processes or within living systems.

Machine Learning Algorithms: Unsupervised machine learning techniques, such as isolation forest or elliptic envelope, can be applied to data from automated environmental monitoring systems. nih.gov These algorithms can detect anomalies in data sets that may indicate the presence or ecological impact of contaminants like this compound and its parent compounds. nih.gov

The table below compares various analytical approaches for studying this compound.

Methodology Principle Key Advantage(s) Application Area
HPLC-UVSeparation by chromatography, detection by UV absorbanceRobust, widely available, suitable for quality control. documentsdelivered.comPharmaceutical analysis, quantification at higher concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by chromatography, detection by massHigh sensitivity and specificity, structural confirmation.Environmental sample analysis, metabolite identification.
High-Resolution Mass Spectrometry (HRMS)Separation by chromatography, highly accurate mass detectionIdentification of unknown compounds, formula determination.Discovery of novel degradation pathways and metabolites.
Microelectrode SensorsElectrochemical detection at a micro-scale interfaceReal-time monitoring, high temporal resolution. nih.govIn-situ analysis of biological or chemical processes.
Machine LearningAlgorithmic analysis of large datasetsAnomaly detection, predictive modeling from monitoring data. nih.govBiological early warning systems, environmental impact assessment.

This interactive table outlines the principles and applications of advanced analytical methods.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Anhydrodemeclocycline (aDem) purity and structural integrity?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For impurities like 4-Epidemeclocycline Hydrochloride (EP standard), compare retention times and spectral data against certified reference materials . Ensure compliance with pharmacopeial guidelines (e.g., European Pharmacopoeia) for validation parameters (linearity, LOD/LOQ) .

Q. How can researchers optimize the synthesis of aDem to minimize degradation products?

  • Methodological Answer: Control reaction conditions (pH, temperature) to avoid hydrolytic or oxidative degradation. Monitor intermediates via liquid chromatography-mass spectrometry (LCMS) to detect side products early. Use anhydrous solvents and inert atmospheres to stabilize tetracycline derivatives . Include stability-indicating assays during process development .

Q. What are the key stability challenges for aDem under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess degradation kinetics. Use UV-Vis spectroscopy to track absorbance changes indicative of structural breakdown. Compare results against ICH Q1A guidelines to establish shelf-life predictions .

Advanced Research Questions

Q. How does aDem inhibit tetracycline destructase enzymes, and what kinetic parameters define its efficacy?

  • Methodological Answer: Perform enzyme inhibition assays using purified tetracycline destructases (e.g., TetX). Measure initial reaction rates via spectrophotometry (NADPH depletion at 340 nm) and calculate KiK_i values. Validate results with competitive inhibition models and molecular docking simulations to map binding interactions .

Q. What experimental strategies resolve contradictions in aDem’s bioactivity data across different bacterial strains?

  • Methodological Answer: Systematically test variables: (1) Bacterial efflux pump activity (e.g., using efflux inhibitors like PAβN); (2) Ribosomal protection protein expression (e.g., TetM/O quantification via qPCR); (3) Media composition (divalent cations affect tetracycline uptake). Use multivariate analysis to identify confounding factors .

Q. How can computational modeling improve the design of aDem analogs with enhanced stability?

  • Methodological Answer: Apply density functional theory (DFT) to predict degradation pathways (e.g., C6-OH deprotonation). Use QSAR models to correlate substituent effects (e.g., halogenation at C7/C9) with thermodynamic stability. Validate predictions with synthetic analogs and stability assays .

Q. What in vivo models are appropriate for studying aDem’s pharmacokinetics and toxicity?

  • Methodological Answer: Use murine infection models to measure plasma half-life (t1/2t_{1/2}) and tissue distribution via LCMS. For toxicity, assess hepatic/renal biomarkers (ALT, creatinine) and histopathology. Ensure compliance with ethical protocols for animal studies (IACUC approval) .

Methodological Guidelines

  • Data Reproducibility: Document experimental conditions exhaustively (e.g., solvent lot numbers, instrument calibration dates) to align with journal requirements for reproducibility .
  • Ethical Compliance: For studies involving human-derived samples, specify participant selection criteria and IRB approval in the methodology section .
  • Conflict Resolution: Address contradictory data by revisiting raw datasets, applying statistical tests (e.g., ANOVA for inter-group variability), and consulting multi-laboratory validation frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.